molecular formula C10H18FNO B15219296 (6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

Cat. No.: B15219296
M. Wt: 187.25 g/mol
InChI Key: AVLATRFERBWXFS-UHFFFAOYSA-N
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Description

(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a synthetic organic compound that belongs to the class of pyrrolizines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the Methanol Group: This step might involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizine Derivatives: Compounds with similar core structures but different substituents.

    Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique biological activities.

Uniqueness

(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is unique due to the specific combination of its pyrrolizine core, fluorine atom, and methanol group. This combination might confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H18FNO

Molecular Weight

187.25 g/mol

IUPAC Name

(2-fluoro-6,6-dimethyl-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol

InChI

InChI=1S/C10H18FNO/c1-9(2)5-10(7-13)3-8(11)4-12(10)6-9/h8,13H,3-7H2,1-2H3

InChI Key

AVLATRFERBWXFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(CN2C1)F)CO)C

Origin of Product

United States

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